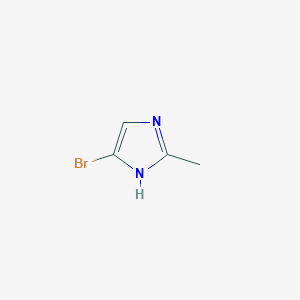

4-Bromo-2-methyl-1H-imidazole

説明

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole nucleus, a five-membered aromatic ring containing two nitrogen atoms, holds a privileged position in chemical and medicinal science. ajrconline.orgresearchgate.net First synthesized in 1858 by Heinrich Debus, its unique electronic properties, water solubility, and hydrogen bonding capability make it a versatile scaffold. ijsrtjournal.comscispace.com This structure is a fundamental component of essential biomolecules, including the amino acid histidine and nucleic acids, where it often plays a critical role in enzymatic processes as a proton donor or acceptor. ajrconline.orgresearchgate.net

In medicinal chemistry, the imidazole ring is a key component in numerous bioactive compounds of both natural and synthetic origin. ajrconline.orgchem-soc.si Its ability to serve as an isostere for other heterocycles, coupled with multiple binding sites, allows for the design of molecules that can interact with a wide range of biological targets. bohrium.com Consequently, imidazole derivatives have been extensively developed as therapeutic agents for various diseases, including cancer, fungal and parasitic infections, and hypertension. ijsrtjournal.comscispace.combohrium.com The structural versatility of the imidazole core allows for extensive chemical modifications to enhance bioactivity and optimize drug-like properties, making it a focal point of modern drug discovery. ajrconline.orgijsrtjournal.com

Overview of Halogenated Heterocycles in Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds, which feature at least one non-carbon atom in a ring structure, are fundamental in organic chemistry. jeyamscientific.in When one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are incorporated into these rings, they form halogenated heterocycles. These compounds are of significant interest due to the unique properties conferred by the halogen atoms. mdpi.comnih.govresearchgate.net

In organic synthesis, halogens serve as excellent leaving groups and can activate molecules for further reactions, making halogenated heterocycles valuable intermediates or building blocks for constructing more complex molecular architectures. jeyamscientific.inmdpi.comnih.gov They are widely used in various synthetic protocols, including lithiation and palladium-catalyzed cross-coupling reactions. jeyamscientific.in The presence of a halogen atom can direct the regioselectivity of subsequent chemical transformations. mdpi.comthieme-connect.com

In medicinal chemistry, the introduction of halogen atoms is a common strategy to enhance the pharmacological profile of a drug candidate. researchgate.net Halogenation can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes like the blood-brain barrier. researchgate.net It can also block metabolic pathways, thereby increasing the drug's metabolic stability and prolonging its therapeutic effect. researchgate.net Furthermore, halogen atoms can form specific interactions, known as halogen bonds, with biological targets like enzymes and receptors, potentially enhancing the binding affinity and efficacy of the drug. researchgate.net

Historical and Current Research Trajectory of 4-Bromo-2-methyl-1H-imidazole within Imidazole Derivatives

This compound is a halogenated imidazole derivative whose research interest lies primarily in its utility as a versatile building block in organic synthesis. While extensive reviews on this specific molecule are not commonplace, its importance can be inferred from the research on its derivatives and related synthetic methodologies. The compound, with the chemical formula C₄H₅BrN₂, exists as a solid at room temperature. sigmaaldrich.comchembk.com

The primary challenge in the synthesis of specifically substituted imidazoles like this compound often involves controlling the regioselectivity of the reactions. For instance, the methylation of a bromo-2-methyl-1H-imidazole precursor can result in a mixture of regioisomers, complicating the isolation of the desired product. thieme-connect.de Research has focused on developing cost-effective and scalable syntheses for related compounds, such as 4-bromo-1,2-dimethyl-1H-imidazole, which is a key building block for a variety of active pharmaceutical ingredients (APIs). thieme-connect.dethieme.de The development of such syntheses highlights the industrial demand for these types of halogenated imidazole scaffolds.

The reactivity of the bromine atom on the imidazole ring makes this compound and its N-substituted derivatives valuable intermediates for creating more complex molecules through reactions like metal-halogen exchange and cross-coupling. rsc.orgontosight.airsc.org For example, the related compound 4-bromo-1,2-dimethyl-1H-imidazole is a crucial starting material for the synthesis of inhibitors for targets such as casein kinase, cathepsin K, and TGF-β. thieme-connect.de The research trajectory for this compound is thus intrinsically linked to its role as a precursor in the discovery and development of new, biologically active compounds. Its value is not as an end-product itself, but as a critical component in the modular assembly of more elaborate chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 16265-11-5 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₄H₅BrN₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 161.00 g/mol | scbt.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 158-160°C | chembk.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,2-dimethyl-1H-imidazole |

| 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole |

| 1-Ethoxymethyl-4,5-di-iodoimidazole |

| 2,4,5-tribromo-1-ethoxymethylimidazole |

| 2,4,5-Tribromo-1-methylimidazole |

| 2,4,5-Tri-iodoimidazole |

| 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole |

| 2-nitroimidazole (B3424786) |

| 4(5)-Bromoimidazole |

| 4-bromo-1,2-dimethyl-1H-imidazole |

| 4-bromo-1-ethoxymethyl-5-methylthio-2-phenylthioimidazole |

| 4-bromo-1-methyl-2-(methylthio)-beta-oxo-1,1-dimethylethyl ester |

| This compound |

| 4-bromo-2-nitro-1H-imidazole |

| 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole |

| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole |

| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole |

| 4-fluorophenylboronic acid |

| 5-bromo-1,2-dimethyl-1H-imidazole |

| 5-bromo-2-methyl-1H-imidazole |

| 5-lodo-1-methylimidazole |

| Glyoxal |

| Histamine |

| Histidine |

| Imidazole |

| Isopropyl magnesium chloride |

| N-bromosuccinimide (NBS) |

| Purine |

| Pyrimidine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLZLUYWLINBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378322 | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-11-5 | |

| Record name | 5-Bromo-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Methyl 1h Imidazole and Its Precursors/derivatives

Direct Halogenation Approaches for 1H-Imidazoles

Direct halogenation of the 2-methyl-1H-imidazole ring is a primary strategy for introducing the bromo substituent. However, the inherent reactivity of the imidazole (B134444) ring can lead to a lack of selectivity, often resulting in mixtures of isomers and polyhalogenated products. Consequently, various techniques have been developed to control the outcome of the bromination reaction.

The direct electrophilic bromination of 2-methyl-1H-imidazole or its derivatives often proves difficult to control. The reaction of 2-substituted imidazoles with brominating agents can lead to a mixture of products. For instance, the direct bromination of 2-nitroimidazole (B3424786) with N-bromosuccinimide (NBS) does not yield the monobrominated product but instead results in the formation of 4,5-dibromo-2-nitroimidazole in quantitative yield. rsc.org Similarly, attempts to directly monobrominate often lead to the dibromo derivative along with unreacted starting material, highlighting the difficulty in achieving selective monobromination. rsc.org Reaction with bromine in acetic acid can even lead to the replacement of other groups, such as the nitro group, to yield 2,4,5-tribromoimidazole. rsc.org This lack of selectivity necessitates more refined strategies to obtain the desired 4-bromo isomer.

To overcome the challenge of poor regioselectivity in direct bromination, protection-deprotection strategies are employed. This approach involves temporarily blocking one of the nitrogen atoms of the imidazole ring with a protecting group. This can influence the electronic properties of the ring and sterically hinder certain positions, thereby directing the electrophilic attack of bromine.

A relevant example of this strategy is demonstrated in the synthesis of the related compound, 4-bromo-2-nitro-1H-imidazole. google.com The synthesis involves a three-step process:

Protection: The nitrogen of the starting material, 2-nitroimidazole, is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Regioselective Bromination: The N-protected intermediate is then reacted with N-bromosuccinimide (NBS). The protecting group directs the bromination to the C4 position, yielding 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Deprotection: The SEM protecting group is removed using trifluoroacetic acid (TFA) in a dichloromethane (B109758) (DCM) solvent to afford the final product, 4-bromo-2-nitro-1H-imidazole. google.com

This protection-bromination-deprotection sequence provides a reliable route to the 4-bromo isomer, avoiding the formation of undesired polybrominated species. google.com

Table 1: Protection-Deprotection Synthesis of 4-Bromo-2-nitro-1H-imidazole

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1. Protection | 2-nitroimidazole | Sodium hydride, SEM-Cl | THF | -5°C to room temp. | 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole |

| 2. Bromination | N-protected intermediate | NBS | DMF/CHCl₃ | Room temp., 10-24 h | 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole |

| 3. Deprotection | Brominated intermediate | Trifluoroacetic acid | DCM | Room temp., 1-3 h | 4-bromo-2-nitro-1H-imidazole |

An alternative regioselective strategy involves the initial exhaustive bromination of the imidazole ring to form a polybrominated intermediate, followed by the selective removal of one or more bromine atoms. This method can be highly effective if conditions for selective debromination can be established.

A scalable and cost-effective synthesis for the related 4-bromo-1,2-dimethyl-1H-imidazole utilizes this approach. thieme-connect.de The process begins with the bromination of 1,2-dimethyl-1H-imidazole, which produces the 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediate. The subsequent crucial step is the selective debromination at the C5 position to yield the target 4-bromo product. Various reagents and conditions can be screened for this selective monodebromination. It was found that using a Grignard reagent, specifically isopropyl magnesium chloride (iPrMgCl), provides high selectivity and yield. thieme-connect.de

Table 2: Optimization of Selective Debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole

| Entry | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi (1.1) | THF | -78 | 1 | 55 |

| 2 | iPrMgCl (1.1) | THF | -40 | 1 | 80 |

| 3 | iPrMgCl (1.1) | THF | 0 | 1 | 85 |

| 4 | iPrMgCl (1.1) | THF | 25 (RT) | 1 | 85 |

| 5 | iPrMgCl·LiCl (1.1) | THF | 0 | 1 | 88 |

Data sourced from Vetrichelvan et al. thieme-connect.de

This method successfully circumvents the formation of regioisomeric mixtures often encountered in direct monobromination. thieme-connect.de

Multi-Step Synthesis Pathways Involving Imidazole Ring Formation

Instead of modifying a pre-formed imidazole, multi-step syntheses can build the desired substituted imidazole ring from acyclic components. These methods offer the potential for high regiocontrol by selecting appropriately substituted starting materials.

The fundamental structure of the imidazole ring can be assembled through various condensation reactions. The Debus-Radziszewski synthesis is a classic and versatile method that involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. core.ac.ukwjpsonline.com

To form the 2-methyl-1H-imidazole core, the specific reactants are:

Dicarbonyl: Glyoxal

Aldehyde: Acetaldehyde (B116499)

Nitrogen Source: Ammonia (or a surrogate like formamide (B127407) or ammonium (B1175870) acetate) wjpsonline.comrsc.org

The reaction proceeds through the formation of intermediates from the interaction of the carbonyl compounds with ammonia, which then cyclize and dehydrate to form the aromatic imidazole ring. core.ac.uk This method provides the basic 2-methyl-1H-imidazole scaffold, which can then be subjected to regioselective bromination as described in the previous sections.

The power of synthesis via ring formation lies in the ability to control the final substitution pattern by carefully choosing the starting materials. For a non-chiral molecule like 4-Bromo-2-methyl-1H-imidazole, the primary concern is regioselectivity rather than stereoselectivity.

In the context of the Debus-Radziszewski synthesis, the choice of aldehyde directly determines the substituent at the C2 position. The use of acetaldehyde specifically installs the methyl group at C2. core.ac.uk To achieve the 4-bromo substitution pattern during the ring-forming process, one would need to start with a brominated precursor. For instance, a condensation reaction could theoretically employ a bromo-substituted dicarbonyl compound. The development of such multi-component reactions where the position of substituents is precisely controlled by the initial building blocks is a key area of synthetic chemistry. rsc.orgrsc.org While a direct one-pot synthesis of this compound from acyclic precursors is not prominently reported, the principles of regiocontrol through precursor selection remain a valid and powerful synthetic strategy. rsc.org

Development of Scalable and Cost-Effective Synthetic Protocols for Industrial and Academic Production

The synthesis of this compound and its derivatives is crucial due to their role as key building blocks for various active pharmaceutical ingredients (APIs). bohrium.comthieme-connect.de The demand for large quantities of these intermediates for clinical evaluation and commercial production has necessitated the development of robust, scalable, and cost-effective synthetic routes. Initial synthetic strategies often encountered significant challenges, particularly concerning regioselectivity and scalability.

A primary issue in earlier methods involved the methylation of 5-bromo-2-methyl-1H-imidazole. This reaction typically results in a mixture of two regioisomers: the desired 4-bromo-1,2-dimethyl-1H-imidazole and the undesired 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de The separation of these isomers is often difficult, requiring techniques like preparative-TLC, which is not feasible for large-scale production and leads to low yields of the target compound (around 23%). thieme-connect.deresearchgate.net Such limitations make the process inefficient and expensive, hindering its application in industrial settings.

To overcome these challenges, research efforts have focused on developing alternative strategies that avoid the formation of regioisomeric mixtures. A successful approach has been to reverse the order of steps, starting with a commercially available, appropriately substituted imidazole precursor. One such cost-effective and scalable synthesis was developed for 4-bromo-1,2-dimethyl-1H-imidazole, a key derivative. bohrium.comscispace.com This protocol begins with 1,2-dimethyl-1H-imidazole, a starting material that circumvents the issue of regioisomer formation during the methylation step. thieme-connect.de

The improved, scalable process involves two main steps:

Dibromination: The starting material, 1,2-dimethyl-1H-imidazole, is treated with a brominating agent to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Selective Debromination: The dibrominated intermediate then undergoes a selective monodebromination using a Grignard reagent, such as isopropyl magnesium chloride, to afford the final product, 4-bromo-1,2-dimethyl-1H-imidazole, in high yield. bohrium.comthieme-connect.de

Below is a data table summarizing the optimized scalable synthesis for a key derivative.

| Step | Reactant(s) | Reagent(s) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1. Dibromination | 1,2-dimethyl-1H-imidazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | 6 h | 80% |

| 2. Selective Debromination | 4,5-dibromo-1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride | Tetrahydrofuran (THF) | -20°C to -15°C | 1 h | ~92% (scaled-up) |

Advanced Synthetic Techniques and Methodological Innovations (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

The quest for more efficient, environmentally friendly, and safer chemical processes has led to the adoption of advanced synthetic techniques in the production of heterocyclic compounds like this compound. Methodological innovations such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. nih.gov Unlike conventional heating where heat is transferred through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in dramatically reduced reaction times, often from hours to minutes, and improved product yields. wjarr.com

For the synthesis of imidazole derivatives, microwave-assisted protocols can be particularly beneficial. nih.gov The synthesis of substituted imidazoles often requires high temperatures and long reaction times. Using microwave irradiation, these reactions can be completed more efficiently and under milder conditions. nih.govnih.gov For example, multicomponent reactions to form complex imidazole scaffolds have been successfully performed under microwave conditions, providing target compounds in moderate to good yields (46%-80%) in a fraction of the time required by conventional methods. nih.gov This technique represents a green chemistry approach, as it often requires less solvent and energy.

Flow Chemistry

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages for both academic and industrial-scale production, including enhanced safety, improved reaction control, and easier scalability.

Key benefits of flow chemistry in the context of synthesizing intermediates like this compound include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing the formation of side products and improving selectivity.

Enhanced Safety: Potentially hazardous reactions can be performed more safely by using small reactor volumes, meaning only a small amount of material is reacting at any given time.

Scalability: Increasing production capacity is a matter of running the flow reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors.

While specific literature on the flow synthesis of this compound is not extensively detailed, the principles of flow chemistry have been widely applied to the synthesis of other small molecules and APIs. unimi.it Reactions such as nitration, bromination, and metallation, which are relevant to imidazole synthesis, can be performed with greater control and safety in a continuous flow setup.

The table below compares conventional batch synthesis with these advanced techniques.

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |

|---|---|---|---|

| Heating Method | External (oil bath, heating mantle) | Internal, direct molecular interaction | External, highly efficient heat exchange |

| Reaction Time | Hours to days | Seconds to minutes | Seconds to minutes (residence time) |

| Temperature Control | Slow response, potential for hotspots | Rapid heating, difficult to monitor true temp | Precise and instantaneous control |

| Scalability | Complex, potential for changed outcomes | Limited by microwave cavity size | Straightforward (time or numbering-up) |

| Safety | Risks associated with large volumes | Risks of high pressure buildup | Inherently safer due to small reaction volumes |

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromo-Substituted Position

The electron-withdrawing nature of the nitrogen atoms in the imidazole (B134444) ring, coupled with the inductive effect of the bromine atom, renders the C4 position susceptible to attack by nucleophiles. This reactivity allows for the displacement of the bromide ion, facilitating the introduction of a range of functional groups.

Amination Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds. While specific studies on 4-Bromo-2-methyl-1H-imidazole are not extensively documented, research on the closely related 4-bromo-1H-imidazole provides significant insights into this transformation. A general method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed, showcasing the feasibility of coupling with various amines. rsc.org

The Buchwald-Hartwig amination typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is understood to proceed through oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

A study on the amination of 5-bromo-2-methyl-6-phenylimidazo[2,1-b] rsc.orgorganic-chemistry.orgvinhuni.edu.vnthiadiazole, a related heterocyclic system, with substituted anilines using a Pd2(dba)3 catalyst demonstrates the broad applicability of this methodology to bromo-substituted heteroaromatics. researchgate.net This suggests that this compound would likely undergo similar transformations, providing access to a variety of 4-amino-2-methyl-1H-imidazole derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Imidazoles

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-bromo-1H-imidazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | RT | 85 |

| 4-bromo-1H-imidazole | 4-Methoxyaniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | RT | 92 |

| 4-bromo-1H-imidazole | 2-Aminopyridine | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 50 | 78 |

Note: Data is based on the amination of 4-bromo-1H-imidazole and serves as a model for the expected reactivity of this compound.

Thiolation and Alkoxylation Pathways

The introduction of sulfur and oxygen nucleophiles at the C4 position of the imidazole ring can be achieved through thiolation and alkoxylation reactions, respectively. These transformations provide pathways to valuable intermediates for further synthetic manipulations.

Thiolation: The reaction of bromo-substituted imidazoles with thiols or their corresponding thiolates can lead to the formation of thioether derivatives. For instance, studies on N-protected 2,4,5-tribromoimidazole have shown that reaction with sodium alkane or arenethiolates results in the displacement of the bromine atom at the 2-position. rsc.org While this highlights the general reactivity of bromoimidazoles towards sulfur nucleophiles, the regioselectivity can be influenced by the substitution pattern on the imidazole ring. In the case of this compound, direct displacement of the C4-bromo substituent by a thiol is anticipated under suitable basic conditions.

Alkoxylation: Similarly, alkoxylation can be achieved by reacting this compound with an alkoxide, such as sodium methoxide or sodium ethoxide. The reaction of 1-protected derivatives of 2,4,5-tribromoimidazole with sodium isopropoxide in isopropyl alcohol has been shown to displace the 2-bromine atom. rsc.org For this compound, the C4-bromo group is the expected site of substitution by alkoxides. The presence of activating groups, such as a nitro group, can significantly facilitate nucleophilic aromatic substitution (SNAr) of a halogen on the imidazole ring. researchgate.net

Mechanistic Elucidation of Substitution Processes

The mechanism of nucleophilic substitution on the imidazole ring is generally considered to proceed through a nucleophilic aromatic substitution (SNAr) pathway. This mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the imidazole ring, particularly onto the electronegative nitrogen atoms.

Departure of the leaving group: The bromide ion is expelled from the Meisenheimer complex, restoring the aromaticity of the imidazole ring and yielding the substituted product.

The rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the stability of the Meisenheimer complex, and the nature of the solvent. The presence of the 2-methyl group on the imidazole ring in this compound is expected to have a modest electronic effect on the reactivity of the C4 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the bromine atom serving as a leaving group for the introduction of aryl, heteroaryl, and alkynyl moieties.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a widely used method for the formation of C-C bonds. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl compounds.

A key application of this reaction is demonstrated in the synthesis of a casein kinase inhibitor, where 4-bromo-1,2-dimethyl-1H-imidazole (a closely related N-methylated derivative of the target compound) undergoes a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid. thieme-connect.de This reaction proceeded in a 60% yield, highlighting the utility of this method for the arylation of the 4-bromo-2-methyl-imidazole core. thieme-connect.de The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system, often a mixture of an organic solvent and water.

Table 2: Example of Suzuki-Miyaura Coupling with a 4-Bromo-2-methyl-imidazole Derivative

| Bromo-imidazole Derivative | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-bromo-1,2-dimethyl-1H-imidazole | 4-fluorophenylboronic acid | Not specified | Not specified | Not specified | 60 |

Data from a synthetic route towards a casein kinase inhibitor. thieme-connect.de

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the bromo-imidazole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the formation of C(sp)-C(sp2) bonds, leading to the synthesis of substituted alkynes.

The catalytic cycle of the Sonogashira coupling is thought to involve two interconnected cycles. In the palladium cycle, oxidative addition of the bromo-imidazole to the Pd(0) complex occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated imidazole and regenerates the active catalysts.

Given the successful application of other cross-coupling reactions on the 4-bromo-2-methyl-imidazole scaffold, it is highly probable that it would also be a viable substrate for the Sonogashira coupling, providing a direct route to 4-alkynyl-2-methyl-1H-imidazoles.

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| General Aryl Bromide | Terminal Alkyne | Pd(PPh3)4 or PdCl2(PPh3)2 | CuI | Et3N or i-Pr2NH | THF or DMF |

This table represents typical conditions and would likely be applicable to this compound.

Other Cross-Coupling Reactions (e.g., Negishi, Stille)

The bromine atom at the C4 position of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. While specific examples for Negishi and Stille couplings of this compound are not extensively documented in the literature, the reactivity of similar bromo-substituted imidazoles in other cross-coupling reactions, such as the Suzuki-Miyaura coupling, strongly suggests its potential as a suitable substrate for these transformations. For instance, the closely related N-methylated derivative, 4-bromo-1,2-dimethyl-1H-imidazole, has been successfully employed in Suzuki-Miyaura coupling with 4-fluorophenylboronic acid to yield the corresponding 4-aryl-1,2-dimethyl-1H-imidazole thieme-connect.de. This demonstrates the lability of the C-Br bond under palladium catalysis.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex nih.gov. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product. The formation of various organozinc reagents is well-established, allowing for the introduction of a wide range of alkyl, aryl, and vinyl substituents at the C4 position of the imidazole ring nih.gov. Given the successful coupling of other bromo-heterocycles, it is highly probable that this compound would react efficiently with organozinc compounds under standard Negishi conditions.

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane) in the presence of a palladium catalyst wikipedia.org. The catalytic cycle is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination wikipedia.org. Organostannanes are known for their stability to air and moisture, making them convenient reagents wikipedia.org. The reaction of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) would be expected to proceed under palladium catalysis to furnish the corresponding 4-substituted-2-methyl-1H-imidazoles. The choice of ligands on the palladium catalyst can be crucial in optimizing the reaction conditions and preventing side reactions sci-hub.se.

| Reaction Type | Coupling Partner | Catalyst (Typical) | Expected Product |

|---|---|---|---|

| Negishi | R-ZnX | Pd(PPh₃)₄ or NiCl₂(dppe) | 4-R-2-methyl-1H-imidazole |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 4-R-2-methyl-1H-imidazole |

Oxidation and Reduction Reactions

The oxidation of N-heterocycles is a common strategy to modify their electronic properties and reactivity. While the direct oxidation of this compound to its corresponding N-oxide has not been explicitly detailed, the synthesis of other imidazole N-oxides, such as 1-methylimidazole-N-oxide, has been reported orgsyn.org. A common method for the N-oxidation of heterocyclic compounds involves the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent masterorganicchemistry.comorganic-chemistry.orgrsc.org.

The reaction would likely proceed by the nucleophilic attack of one of the imidazole nitrogen atoms on the electrophilic oxygen of m-CPBA. Due to the electronic effect of the methyl group at the C2 position, the N1 and N3 atoms have different electron densities, which could lead to regioselectivity in the oxidation. The steric hindrance from the adjacent methyl and bromo groups might also influence which nitrogen is oxidized. The resulting imidazole N-oxide can then serve as a precursor for further functionalization.

The bromine atom of this compound can be removed through reductive dehalogenation. Studies on related polybrominated imidazoles have demonstrated the feasibility of selective debromination. For example, the reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium fluoride in polar aprotic solvents resulted in products of reductive debromination scielo.br. Another approach involves catalytic hydrogenation. While direct hydrogenation studies on this compound are scarce, the hydrogenation of other imidazole derivatives, such as the conversion of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640) over a palladium catalyst, indicates that the imidazole ring itself can be stable under certain hydrogenation conditions that are sufficient to reduce other functional groups rsc.org.

Reductive dehalogenation can also be achieved using various reducing agents. For instance, the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole has been accomplished using an in situ reductive deiodination strategy researchgate.net. It is plausible that similar conditions could be adapted for the debromination of this compound.

Protodebromination of bromo-nitroimidazoles has also been observed upon refluxing in water, suggesting that under certain conditions, the bromine atom can be replaced by a hydrogen atom researchgate.net.

Derivatization Strategies Targeting the Imidazole Nitrogen (N1) and Other Carbon Positions

The presence of a reactive N-H group and the bromine atom allows for various derivatization strategies to be employed on the this compound scaffold.

N1-Derivatization: The nitrogen at the N1 position can be readily functionalized through alkylation or arylation reactions. The methylation of the related 5-bromo-2-methyl-1H-imidazole with methyl iodide results in a mixture of regioisomers, including 4-bromo-1,2-dimethyl-1H-imidazole, the N1-methylated product thieme-connect.de. This indicates that direct N-alkylation of this compound is a viable strategy, although it may lead to a mixture of N1 and N3 alkylated products depending on the reaction conditions and the steric and electronic nature of the substituents. Palladium-catalyzed N-arylation is another powerful method for derivatizing imidazoles mit.edu. Mechanochemical methods have also been reported for the N-alkylation of imidazoles, offering a solvent-free alternative beilstein-journals.org.

Derivatization at Other Carbon Positions: The bromine atom at C4 is the primary site for derivatization through cross-coupling reactions, as discussed previously. Functionalization at other carbon positions often requires a multi-step approach. For example, to introduce a nitro group at the C4 position of 2-methylimidazole, a strategy involving N-protection, bromination at C4 and C5, followed by selective debromination and deprotection can be envisioned, drawing parallels from the synthesis of 4-bromo-2-nitro-1H-imidazole google.com.

Furthermore, lithiation can be a powerful tool for introducing functional groups at specific carbon positions. While attempts at 4-lithiation of some protected imidazoles have been reported to be challenging researchgate.net, selective lithiation at other positions followed by quenching with an electrophile can lead to various derivatives. For instance, the synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde has been reported, indicating that functionalization at the C2 position is possible bldpharm.com.

| Position | Reaction Type | Reagent/Conditions | Resulting Functional Group/Derivative |

|---|---|---|---|

| N1 | N-Alkylation | Alkyl halide, Base | N1-Alkyl-4-bromo-2-methyl-1H-imidazole |

| N1 | N-Arylation | Aryl halide, Pd catalyst, Base | N1-Aryl-4-bromo-2-methyl-1H-imidazole |

| C4 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-2-methyl-1H-imidazole |

| C2 | (Multi-step synthesis) | e.g., Lithiation followed by formylation | -CHO |

Spectroscopic and Structural Elucidation of 4 Bromo 2 Methyl 1h Imidazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton NMR spectroscopy for 4-Bromo-2-methyl-1H-imidazole provides distinct signals corresponding to each unique proton environment in the molecule. Experimental data obtained in a deuterated solvent like DMSO-d₆ reveals the key features of the structure. nih.gov

The spectrum is characterized by three main signals:

A broad singlet observed far downfield, typically around 12.00 ppm, is assigned to the acidic N-H proton of the imidazole (B134444) ring. Its broadness is characteristic of a proton attached to a nitrogen atom, often due to quadrupole broadening and chemical exchange.

A signal at 7.05 ppm corresponds to the C5-H proton, the sole proton attached to the imidazole ring's carbon framework. This signal appears as a doublet with a small coupling constant (J = 1.80 Hz), indicating a long-range coupling interaction. nih.gov

An upfield singlet at approximately 2.21 ppm is assigned to the three equivalent protons of the methyl (CH₃) group at the C2 position. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.00 | Broad Singlet (brs) | N/A |

| C5-H | 7.05 | Doublet (d) | 1.80 |

| C2-CH₃ | 2.21 | Singlet (s) | N/A |

| Data recorded in DMSO-d₆ nih.gov |

C2 Carbon: Substituted with a methyl group and flanked by two nitrogen atoms, this carbon is expected to appear significantly downfield, likely in the range of 145-150 ppm.

C4 Carbon: Attached to the bromine atom, this carbon's chemical shift will be influenced by the halogen's electronegativity and heavy atom effect, typically placing it in the 115-125 ppm region.

C5 Carbon: Bonded to a hydrogen atom, this carbon is anticipated to resonate at a similar or slightly more upfield position compared to C4, likely around 115-120 ppm.

Methyl Carbon: The carbon of the C2-CH₃ group is expected to appear in the upfield aliphatic region, typically between 10-15 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145-150 |

| C4 | ~115-125 |

| C5 | ~115-120 |

| C2-CH₃ | ~10-15 |

To confirm these assignments and elucidate the full connectivity, 2D NMR techniques are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC spectrum would show a cross-peak connecting the C5-H proton signal (~7.05 ppm) with the C5 carbon signal (~115-120 ppm), and another cross-peak linking the methyl protons (~2.21 ppm) to the methyl carbon (~10-15 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations would include the methyl protons (~2.21 ppm) correlating to the C2 carbon (~145-150 ppm), and the C5-H proton (~7.05 ppm) correlating to the C4 carbon (~115-125 ppm). The N-H proton could show correlations to C2, C4, and C5.

Nitrogen-15 (¹⁵N) NMR is a powerful tool for probing the electronic structure and dynamic processes involving nitrogen atoms, such as tautomerism in imidazole rings. acs.orgacs.org this compound can exist in two tautomeric forms: with the proton on the N1 or N3 nitrogen.

In solution, if the proton exchange between the two nitrogen atoms is rapid on the NMR timescale, an averaged signal is observed. However, the ¹⁵N chemical shifts are highly sensitive to the protonation state. acs.org The nitrogen atom that is formally double-bonded (pyridinic) is more shielded and appears at a different chemical shift than the single-bonded, protonated (pyrrolic) nitrogen. Solid-state ¹⁵N NMR can often resolve these distinct nitrogen environments, as intermolecular hydrogen bonding in the crystal lattice can lock the molecule into a single tautomeric form. acs.org

Studies on imidazole and its derivatives show that protonation causes a significant downfield shift for the involved nitrogen atom. The electronic effects of the bromo and methyl substituents also influence the ¹⁵N chemical shifts, providing further insight into the electron density distribution within the heterocyclic ring.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: A broad band in the region of 3100-2800 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching for the C5-H bond typically appears around 3150-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed between 3000-2850 cm⁻¹.

C=N and C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=N and C=C bonds within the imidazole ring.

N-H Bending: In-plane bending of the N-H bond usually occurs in the 1400-1300 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 600-500 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum, whereas the N-H stretching may be weaker compared to its IR absorption. acs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3100-2800 | IR (Broad) |

| Aromatic C-H Stretch | 3150-3100 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=N / C=C Ring Stretch | 1600-1450 | IR, Raman |

| N-H Bend | 1400-1300 | IR |

| C-Br Stretch | 600-500 | IR, Raman |

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₄H₅BrN₂), High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

The most distinctive feature in the mass spectrum is the isotopic pattern caused by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

Common fragmentation pathways for this molecule under electron ionization would likely include:

Loss of a bromine radical: [M - Br]⁺, leading to a significant fragment ion.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for imidazole rings, resulting in an [M - HCN]⁺ peak.

Loss of a methyl radical: [M - CH₃]⁺, although this is often less favorable than other pathways.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the cited literature, analysis of closely related compounds like 2-methyl-1H-imidazole allows for a reasoned prediction of its structural characteristics. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of imidazole derivatives is predominantly directed by the formation of strong intermolecular N-H···N hydrogen bonds. acs.orgresearchgate.net This interaction typically results in the formation of one-dimensional chains or tapes, where adjacent imidazole rings are linked in a head-to-tail fashion. researchgate.net The geometry and strength of these hydrogen bonds can be significantly influenced by the nature and position of substituents on the imidazole ring. acs.org

The presence of the bromine atom introduces the possibility of halogen bonding, although this is not always the dominant interaction. More commonly, the bromine atom may participate in weaker C-H···Br hydrogen bonds, further stabilizing the crystal lattice. The methyl group, being a weak electron donor, can subtly influence the acidity of the N-H proton and the basicity of the non-protonated nitrogen atom, thereby fine-tuning the hydrogen bond strength.

A summary of typical intermolecular interaction geometries in imidazole derivatives is presented in Table 1.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···N | 2.7 - 3.0 | 160 - 180 |

| Hydrogen Bond | C-H···Br | 2.9 - 3.2 | 140 - 160 |

| π-π Stacking | Ring Centroid-Ring Centroid | 3.4 - 3.8 | - |

Conformational Analysis and Tautomerism in the Crystalline State

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. researchgate.netreading.ac.uk For this compound, two tautomers are possible: this compound and 5-Bromo-2-methyl-1H-imidazole. In the solid state, the preference for one tautomer over the other, or the co-existence of both, is largely determined by the intermolecular interactions within the crystal lattice. researchgate.netnih.gov

The crystal packing, particularly the hydrogen bonding network, plays a critical role in "locking" the molecule into a specific tautomeric form. The stability of the resulting supramolecular assembly often dictates which tautomer is observed crystallographically. It is also possible for crystallographic disorder to be present, where the proton is statistically distributed between the two nitrogen atoms, making the two tautomers indistinguishable by techniques like X-ray diffraction. acs.org This phenomenon has been observed in other substituted imidazole systems. acs.org

The conformation of the molecule itself is relatively rigid due to the aromatic nature of the imidazole ring. The primary conformational flexibility would arise from the rotation of any larger substituents, which is not a major factor for the methyl group in this compound. Therefore, the most significant aspect of its structure in the crystalline state is the interplay between the preferred tautomeric form and the network of intermolecular interactions.

Computational studies on related imidazole systems have shown that the energy difference between tautomers in the gas phase can be small, and that intermolecular interactions in the solid state can overcome this difference to favor the formation of a more stable crystal lattice. csic.es The specific arrangement of bromine and methyl groups in this compound will influence the electronic distribution within the ring and the steric environment, which in turn will affect the relative stability of the two possible tautomers in the crystalline state.

Computational and Theoretical Investigations of 4 Bromo 2 Methyl 1h Imidazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

The electronic structure of 4-Bromo-2-methyl-1H-imidazole is dictated by the arrangement of its valence electrons, which in turn determines its stability and chemical behavior. The imidazole (B134444) ring is an aromatic heterocycle, meaning it possesses a cyclic, planar structure with a delocalized π-electron system that confers enhanced stability. The introduction of substituents—an electron-donating methyl group (-CH₃) at the C2 position and an electron-withdrawing bromine atom (-Br) at the C4 position—modulates this electronic structure.

The aromaticity of the imidazole ring can be quantified using several computational indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic structure.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. A large negative NICS value is characteristic of an aromatic ring due to the induced diatropic ring current.

Table 1: Comparison of Aromaticity Indices for Imidazole and Benzene This table provides reference values to contextualize the expected aromaticity of a substituted imidazole.

| Compound | Aromaticity Index | Typical Calculated Value | Aromatic Character |

| Benzene | HOMA | ~1.00 | Highly Aromatic |

| Benzene | NICS(1) | ~ -10 ppm | Highly Aromatic |

| Imidazole | HOMA | ~0.80 - 0.90 | Aromatic |

| Imidazole | NICS(1) | ~ -8 to -9 ppm | Aromatic |

Reactivity Predictions and Mechanistic Pathways (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

Computational methods are invaluable for predicting the chemical reactivity of a molecule. Key tools for this purpose include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to have significant contributions from the π-system of the imidazole ring, particularly the electron-rich nitrogen atoms. The LUMO would also be distributed over the π-system, influenced by the electron-withdrawing bromine atom. The HOMO-LUMO gap for similar imidazole derivatives has been calculated to be in the range of 3.7 to 4.5 eV, indicating considerable kinetic stability. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It plots the electrostatic potential, allowing for the identification of electron-rich and electron-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), corresponding to likely sites for electrophilic attack. In this compound, these regions are expected around the nitrogen atoms.

Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to likely sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton.

Green Regions: Represent neutral or near-zero potential.

The MEP map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding.

Table 2: Global Reactivity Descriptors Derived from FMO Energies These parameters are commonly calculated from HOMO and LUMO energies to quantify reactivity.

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Tautomeric Equilibria and Energy Landscape Studies

This compound can exist in two tautomeric forms due to the migration of the proton between the two ring nitrogen atoms: This compound and 5-Bromo-2-methyl-1H-imidazole . These two forms are distinct chemical species with different properties.

Quantum chemical calculations can be used to determine the relative stability of these tautomers. By calculating the Gibbs free energy (G) of each tautomer, researchers can predict their equilibrium distribution in the gas phase or in different solvents (by using a polarizable continuum model, PCM). The calculations involve optimizing the geometry of each tautomer and then computing its vibrational frequencies to obtain thermal corrections to the electronic energy. The tautomer with the lower Gibbs free energy will be the more stable and thus the more abundant species at equilibrium. Such studies are critical, as the biological activity of a molecule can be highly dependent on which tautomeric form is present.

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. The imidazole scaffold is a common feature in many biologically active compounds, including kinase inhibitors. nih.govthieme-connect.de

A docking simulation for this compound would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site on the protein.

Using a docking algorithm to place the this compound molecule into the binding site in various conformations.

Scoring these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy suggests a more favorable interaction.

Docking studies on related imidazole derivatives have shown that the nitrogen atoms of the imidazole ring are often crucial for forming hydrogen bonds with amino acid residues (e.g., aspartate, serine) in the protein's active site. nih.govajphr.com The bromo and methyl substituents would influence binding through steric and hydrophobic interactions.

Table 3: Representative Docking Results for Imidazole-Based Kinase Inhibitors This table illustrates the typical output of a molecular docking study, showing how different ligands might interact with a protein target. Data is representative of studies on imidazole derivatives.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Imidazole Derivative A | Aurora B Kinase | -8.5 | Asp274, Lys106 |

| Imidazole Derivative B | CDK1 | -9.2 | Glu81, Leu83 |

| Imidazole Derivative C | TGF-β Receptor Kinase | -7.0 | Lys232, Asp351 |

Conformational Stability and Dynamics in Solution and Biological Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and the stability of ligand-protein complexes.

For this compound, an MD simulation could be used to:

Analyze Conformational Stability: Assess how the molecule behaves in an aqueous solution, including its interactions with water molecules and its preferred conformations.

Evaluate Ligand-Protein Complex Stability: After a docking simulation, an MD simulation can be run on the predicted ligand-protein complex. By analyzing metrics like the Root Mean Square Deviation (RMSD) of the ligand's position over time, researchers can determine if the binding pose is stable. A low and stable RMSD value suggests a stable binding mode.

These simulations provide a more realistic model of the biological environment compared to the static picture offered by docking, accounting for the flexibility of both the ligand and the protein.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and design new drug candidates. These methods focus on the essential steric and electronic features of a molecule that are necessary for its biological activity.

The this compound scaffold possesses several key structural features that are critical for its bioactivity. Pharmacophore models based on this and related imidazole structures typically highlight the following elements:

Imidazole Core: The imidazole ring itself is a primary pharmacophoric feature. The nitrogen atom at position 1 (N1) is a hydrogen bond donor, while the nitrogen at position 3 (N3) is a potent hydrogen bond acceptor. This dual functionality allows it to form strong interactions with amino acid residues in a protein's active site. Furthermore, the N3 atom is known to be essential for coordinating with the heme iron in enzymes like cytochrome P450s, a common mechanism for enzyme inhibition.

4-Bromo Substituent: The bromine atom at the 4-position primarily contributes as a hydrophobic and halogen-bond-donating feature. Its size and lipophilicity can enhance binding in hydrophobic regions of a target. Crucially, this position also serves as a key vector for chemical modification, allowing for the attachment of larger functional groups through reactions like Suzuki coupling to explore and optimize interactions with the target protein.

A generalized pharmacophore model for a ligand derived from the this compound scaffold might include a hydrogen bond acceptor (N3), a hydrogen bond donor (N1), and adjacent hydrophobic regions corresponding to the methyl and bromo substituents.

The this compound fragment is an excellent starting point for de novo drug design and lead optimization. Computational approaches leverage this scaffold to build novel ligands tailored to a specific biological target.

The design process often begins by computationally docking the this compound core into the active site of a target protein. The imidazole moiety is positioned to form key interactions, such as coordinating with a metal ion or hydrogen bonding with critical residues. Once the core is anchored, computational algorithms can explore the surrounding pocket and suggest the addition of new chemical fragments.

The bromine atom at the 4-position is particularly valuable in this optimization phase. It acts as a chemical handle for synthetic elaboration. For instance, virtual libraries of compounds can be generated by computationally replacing the bromine with various aryl or alkyl groups via a simulated Suzuki coupling. These virtual compounds are then scored based on their predicted binding affinity and other drug-like properties. This iterative process of computational design, followed by chemical synthesis and biological testing, allows for the rapid optimization of ligands to achieve high potency and selectivity. This strategy has been effectively used to develop inhibitors for various enzymes, where the imidazole core is conserved for its essential binding role, and modifications are made at the 4-position to enhance activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to understanding how chemical structure relates to biological activity. These investigations provide crucial insights for rational drug design, allowing medicinal chemists to predict the activity of novel compounds.

SAR studies on derivatives of the imidazole scaffold reveal critical insights into the molecular features that govern their biological effects. For instance, in the development of inhibitors against cytochrome P450 enzymes from Mycobacterium tuberculosis (Mtb), the imidazole core was identified as essential for binding. SAR studies on a series of related compounds demonstrated that while the imidazole moiety was conserved, modifications at other positions significantly impacted potency.

The bromine on the 4-position of the imidazole ring often serves as a synthetic handle, being replaced by larger groups to probe the binding site. The nature of these appended groups drastically influences the activity. For example, linking different bi-aryl moieties to the imidazole core can lead to significant variations in inhibitory activity against bacterial growth, as shown in the table below which is based on findings from related imidazole-based inhibitors.

| Compound ID | Modification (Group attached to Imidazole Core) | Binding Affinity (KD, µM) | Inhibitory Activity (MIC50, µM) |

|---|---|---|---|

| Reference Compound | 4-Biphenylylmethyl | 5.0 | 4.0 |

| L89 | Methoxynaphthalene derivative | 0.3 | >10 |

| L15 | Propylene linker derivative | >20 | 1.8 |

| L21 | Propylene linker derivative | >20 | 1.5 |

This table illustrates typical SAR data for imidazole-based enzyme inhibitors, showing how modifications to the core structure affect binding affinity and biological activity. Data is representative of findings for imidazole-based CYP121 inhibitors.

These studies underscore that while the this compound core provides a foundational anchor, the substituents attached to it must be carefully chosen to achieve the desired biological effect.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their inhibitory potency against a specific target.

The model would be built using molecular descriptors calculated from the 2D or 3D structure of the compounds. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Such as partial charges and dipole moment, which are crucial for electrostatic and hydrogen bonding interactions.

Steric Descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule, influencing how it fits into a binding pocket.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to interact with hydrophobic residues.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A typical QSAR equation might take the following linear form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

| Descriptor | Description | Coefficient | Impact on Activity |

|---|---|---|---|

| SlogP | Log of the octanol/water partition coefficient | +0.45 | Positive; higher hydrophobicity increases activity. |

| Mol. Wt | Molecular Weight | -0.15 | Negative; excessive size decreases activity. |

| H-bond Acceptors | Count of hydrogen bond acceptors | +0.20 | Positive; more H-bond acceptors are favorable. |

| Rotatable Bonds | Count of rotatable bonds | -0.10 | Negative; increased flexibility may be unfavorable. |

This table presents a hypothetical QSAR model for a series of this compound derivatives, illustrating how different physicochemical descriptors could influence biological activity.

Such models are invaluable for refining the design of imidazole-based compounds, providing a quantitative framework to guide the optimization of their therapeutic properties.

Advanced Applications of 4 Bromo 2 Methyl 1h Imidazole and Its Derivatives in Scientific Research

Medicinal Chemistry and Drug Discovery Research

In the quest for new and effective therapeutics, medicinal chemists rely on versatile and reliable molecular frameworks to construct novel drugs. 4-Bromo-2-methyl-1H-imidazole and its analogs, such as 4-Bromo-1,2-dimethyl-1H-imidazole, have emerged as prominent examples of such foundational structures. thieme-connect.debohrium.com Their utility spans the entire drug discovery pipeline, from the initial construction of diverse chemical libraries to the synthesis of highly specific bioactive compounds for targeted therapeutic areas.

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs responsible for producing the desired therapeutic effect. pharmanoble.com The synthesis of these often complex molecules relies on the availability of versatile chemical intermediates that can be readily modified. This compound is recognized as a useful intermediate in pharmaceutical synthesis, serving as a foundational element for more complex structures. guidechem.com

The closely related derivative, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a particularly promising key building block for the construction of a wide array of APIs. thieme-connect.debohrium.comresearchgate.net Its structural motif is integral to numerous diversified bioactive compounds, highlighting its importance in contemporary drug development. The presence of the bromo- and methyl-substituted imidazole (B134444) core provides a stable yet reactive platform for further chemical modifications, enabling the creation of molecules with tailored pharmacological profiles. thieme-connect.dechemimpex.com

The structure of this compound is highly amenable to modification, allowing researchers to design and synthesize a vast number of analogs aimed at specific diseases. chemimpex.com This halogenated imidazole derivative is a versatile building block that facilitates the creation of various bioactive molecules, particularly in the development of antifungal and antibacterial agents. chemimpex.com

A practical example of its application is in the synthesis of potent kinase inhibitors for anticancer therapy. In one reported synthesis, 4-bromo-1,2-dimethyl-1H-imidazole was a critical starting material. The synthesis began with a Suzuki–Miyaura coupling reaction, a powerful cross-coupling method in organic chemistry, to link the imidazole core to a 4-fluorophenylboronic acid. This initial step was part of a multi-step sequence to produce a complex casein kinase inhibitor, demonstrating how the imidazole scaffold serves as the foundation upon which the final bioactive molecule is constructed. thieme-connect.de This strategic use of this compound derivatives underscores their significance in synthesizing targeted therapeutic agents.

Derivatives synthesized from the this compound scaffold have been investigated for their ability to interact with a multitude of biological targets, leading to potential treatments for infectious diseases, cancer, and inflammatory conditions.

The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net

Antibacterial and Antifungal Activity: Imidazole derivatives are known to be effective against both Gram-positive and Gram-negative bacteria. rsc.org Research into tetra-substituted imidazoles, synthesized using components like 5-bromosalicylaldehyde, has shown significant antibacterial potential. rsc.org In one study, a copper complex of a synthesized imidazole ligand was found to be the most active against multiple bacterial strains. rsc.org This highlights the potential for developing potent metal-based antibacterial drugs from imidazole scaffolds.

Antiparasitic Activity: Imidazole derivatives have also shown promise as antiparasitic agents. nih.gov Research has demonstrated that certain imidazole compounds can restrict the growth of parasites such as Toxoplasma gondii. The proposed mechanism involves the induction of oxidative stress within the parasite, leading to a reduction in its mitochondrial membrane potential. nih.gov Furthermore, protein farnesyltransferase, a validated antiparasitic target, has been effectively inhibited by rationally designed compounds built around an imidazole ring, showcasing a targeted approach to antiparasitic drug design. cnrs.fr

The fight against cancer has been significantly advanced by the development of targeted therapies, and imidazole derivatives have played a notable role in this area. nih.gov

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a major target for drug development. acs.org The structural motif of 4-bromo-1,2-dimethyl-1H-imidazole has been successfully incorporated into a variety of potent kinase inhibitors. thieme-connect.deresearchgate.net These compounds target specific kinases involved in cancer progression, offering a more precise approach to treatment. The imidazole scaffold is also a common feature in inhibitors of p38 kinase, which is involved in inflammatory responses and other cellular processes. researchgate.net

| Kinase Target Inhibited | Therapeutic Area | Reference |

| Casein kinase δ/ε | Anticancer therapy | thieme-connect.deresearchgate.net |

| CDK8/19 | Anticancer therapy | thieme-connect.deresearchgate.net |

| RIP1 kinase | Inflammatory diseases, Cancer | thieme-connect.deresearchgate.net |

| Cathepsin K | Osteoporosis, Cancer metastasis | thieme-connect.deresearchgate.net |

| Xanthine oxidase | Gout, Cancer therapy | thieme-connect.deresearchgate.net |

DNA Intercalators and Topoisomerase Inhibitors: Another major strategy in cancer chemotherapy is to target the DNA of cancer cells. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, disrupting its structure and function and ultimately leading to cell death. nih.govresearchgate.net These agents typically possess a planar polyaromatic system that facilitates this insertion. nih.gov Topoisomerases are enzymes that manage the topology of DNA during replication and transcription; inhibiting them causes irreparable DNA damage in cancer cells. biomedpharmajournal.org

While direct examples using this compound as a DNA intercalator were not found, the imidazole core can be integrated into larger molecular frameworks designed for this purpose. For instance, novel series of triazoloquinazolines and phthalazine (B143731) derivatives have been synthesized and shown to act as potent DNA intercalators and topoisomerase II (Topo II) inhibitors. nih.govresearchgate.net These findings provide a blueprint for how the this compound scaffold could be elaborated to create new anticancer agents acting through these established mechanisms.

Imidazole-containing compounds are known to possess a wide spectrum of biological activities, including significant anti-inflammatory and analgesic properties. nih.gov A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, which is a key player in the inflammatory cascade. nih.govnih.gov

Researchers have successfully designed and synthesized novel imidazole derivatives as selective COX-2 inhibitors. nih.govrjpbr.com In a recent study, a series of new imidazole analogues demonstrated potent anti-inflammatory activity, with some compounds showing efficacy comparable to the widely used drug diclofenac. nih.gov Molecular docking studies confirmed that these compounds exhibit a high binding affinity with the active site of the COX-2 receptor, validating the imidazole scaffold as a promising foundation for the development of new anti-inflammatory and pain-relieving agents. nih.gov

Investigation of Specific Biological Targets and Underlying Mechanisms of Action